molecular formula C21H25FN2 B10882957 2-[1-(4-Fluorobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

2-[1-(4-Fluorobenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10882957
M. Wt: 324.4 g/mol
InChI Key: WUAMWPHLEZCWBI-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorobenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further connected to a tetrahydroisoquinoline structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluorobenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl chloride or bromide as the starting material.

    Coupling with Tetrahydroisoquinoline: The final step involves coupling the fluorobenzyl-substituted piperidine with tetrahydroisoquinoline. This can be achieved through various coupling reactions, such as reductive amination or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluorobenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorobenzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

2-[1-(4-Fluorobenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluorobenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzyl)piperidine
  • 1-(4-Chlorophenyl)-2-[4-(4-fluorobenzyl)piperidin-1-yl]ethanol
  • 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine

Uniqueness

2-[1-(4-Fluorobenzyl)-4-piperidyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H25FN2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H25FN2/c22-20-7-5-17(6-8-20)15-23-12-10-21(11-13-23)24-14-9-18-3-1-2-4-19(18)16-24/h1-8,21H,9-16H2

InChI Key

WUAMWPHLEZCWBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=C(C=C4)F

Origin of Product

United States

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